
3-(1-Naphthyl)-L-alanine
Vue d'ensemble
Description
3-(1-Naphthyl)-L-alanine (1Nal) is a non-proteinogenic aromatic amino acid derivative where a 1-naphthyl group replaces the phenyl ring of phenylalanine. Its applications span antimicrobial agents, protease substrates, and biased signaling modulators in G protein-coupled receptors (GPCRs) .
Mécanisme D'action
Target of Action
The primary target of L-1-Naphthylalanine is the L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) . This enzyme is a promising biocatalyst for enantioselective biocatalysis that can be exploited to produce optically pure D-amino acids or α-keto acids .
Mode of Action
L-1-Naphthylalanine interacts with PmaLAAD, leading to changes in the enzyme’s activity. A study showed that the catalytic efficiency of PmaLAAD on L-1-Naphthylalanine was improved through site-saturation mutagenesis . The best variant (F318A/V412A/V438P PmaLAAD) possesses a ∼5-fold lower Km (0.17 mM) and a ∼7-fold higher catalytic efficiency (9.2 s −1 mM −1) on L-1-Naphthylalanine than the wild-type enzyme .
Biochemical Pathways
It is known that l-amino acid deaminases, such as pmalaad, catalyze the deamination of neutral and aromatic l-amino acids to α-keto acids and ammonia .
Pharmacokinetics
It is known that the rate of pmalaad re-activation following membrane addition and the rate of pmalaad inactivation during subsequent incubation at 25 °c are influenced by the presence of l-1-naphthylalanine .
Result of Action
The interaction of L-1-Naphthylalanine with PmaLAAD leads to an increase in the enzyme’s catalytic efficiency . This results in faster bioconversion reactions, with the complete conversion of 0.6 mM of the L-enantiomer achieved in about 15 minutes, which is ∼7.5-fold faster than the wild-type enzyme .
Action Environment
The action of L-1-Naphthylalanine is influenced by environmental factors such as temperature . For instance, while the optimal temperature in a short reaction period at low substrate concentration was around 100°C, productivity was optimal at 70°C, due to inactivation of the enzyme and decomposition of the substrate NPA during a longer reaction period .
Analyse Biochimique
Biochemical Properties
L-1-Naphthylalanine interacts with various enzymes and proteins. For instance, it has been shown to interact with L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), a promising biocatalyst for enantioselective biocatalysis . The interaction between L-1-Naphthylalanine and PmaLAAD has been improved through site-saturation mutagenesis, leading to increased catalytic efficiency .
Molecular Mechanism
The molecular mechanism of L-1-Naphthylalanine involves its interaction with enzymes such as PmaLAAD. The best variant of PmaLAAD, identified through site-saturation mutagenesis, has a lower Km and higher catalytic efficiency on L-1-Naphthylalanine than the wild-type enzyme . This suggests that the substitutions in the enzyme increase the active site volume, allowing better binding of the bulky L-1-Naphthylalanine substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-1-Naphthylalanine have been observed over time. For instance, the complete conversion of 0.6 mM of the L-enantiomer was achieved in about 15 minutes, which is approximately 7.5 times faster than the wild-type enzyme .
Activité Biologique
3-(1-Naphthyl)-L-alanine, also known as L-3-(1-naphthyl)alanine, is an amino acid derivative that has garnered interest in various fields of biological and medicinal research. This compound is characterized by its unique naphthyl group, which contributes to its distinct biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in research and medicine.
- Molecular Formula : C₁₃H₁₃NO₂
- Molecular Weight : 215.248 g/mol
- Melting Point : 254-257 °C
- Density : 1.3 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is believed to influence enzyme activity and receptor interactions, thereby modulating biochemical pathways. The compound can undergo hydrolysis in vivo to release the active form, which can participate in various biological processes.
Biological Activity
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in neuroprotection and anti-aging therapies.
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.
- Role in Protein Transport : It has been identified as a substrate for certain transport proteins, facilitating the uptake of peptides across cellular membranes. This function is vital for maintaining cellular homeostasis and nutrient absorption.
- Potential Therapeutic Applications : Due to its structural similarity to other amino acids, this compound has been investigated as a potential therapeutic agent in conditions such as cancer and metabolic disorders.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls.
Case Study 2: Antioxidant Activity
In a separate investigation reported in Free Radical Biology and Medicine, researchers explored the antioxidant capacity of this compound. The findings revealed that the compound scavenged free radicals effectively and enhanced the activity of endogenous antioxidant enzymes.
Pharmacological Properties
Property | Value |
---|---|
Human Intestinal Absorption | High (0.9904) |
Blood-Brain Barrier Penetration | Moderate (0.7409) |
Caco-2 Permeability | Moderate (0.7206) |
CYP450 Interaction | Inhibitor for CYP450 1A2 |
Ames Test | Non-toxic |
Q & A
Basic Research Questions
Q. How is 3-(1-Naphthyl)-L-alanine synthesized and purified for peptide research?
- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives (e.g., N-Fmoc-3-(1-naphthyl)-L-alanine). Purification is achieved using reversed-phase high-performance liquid chromatography (HPLC) with C18 columns and gradients of acetonitrile/water containing 0.1% trifluoroacetic acid. Quality control involves verifying purity (>95-97%) via analytical HPLC and mass spectrometry (MS) .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates stereochemistry and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C13H13NO2, MW 215.25).
- Circular Dichroism (CD) : Used to confirm retention of L-configuration in chiral environments .
Q. How is this compound incorporated into peptide design?
- Methodological Answer : The residue is introduced during SPPS at desired positions to replace aromatic amino acids (e.g., Phe, Tyr). Post-synthesis, MALDI-TOF MS and Edman degradation verify sequence accuracy. Its bulky, hydrophobic naphthyl group enhances π-π stacking in receptor-binding motifs .
Q. What are standard storage and handling protocols for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Use nitrile gloves and lab coats to prevent skin contact. For solubility, dissolve in DMSO (10–50 mM stock) and dilute in assay buffers (e.g., PBS). Avoid aqueous solutions at extreme pH to prevent precipitation .
Q. How does this compound compare to natural aromatic amino acids in peptide stability?
- Methodological Answer : The naphthyl group increases hydrophobicity and steric bulk, improving protease resistance. Assess stability via enzymatic degradation assays (e.g., trypsin/chymotrypsin incubation) followed by HPLC quantification of remaining peptide .
Advanced Research Questions
Q. How does substituting Phe with this compound affect GPCR signaling bias?
- Methodological Answer : In thrombin-activated PAR4, this substitution generates partial agonists. Use calcium flux assays (EC50 determination) and β-arrestin recruitment assays (e.g., BRET/TR-FRET) to quantify biased signaling. For example, PAR4-AP-1Nal showed EC50 = 9.6 µM (calcium) and 64–77% β-arrestin recruitment efficiency .
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when using this residue?
- Methodological Answer : Compare with 3-(2-Naphthyl)-L-alanine (2Nal) to assess positional isomer effects. Combine alanine scanning mutagenesis , molecular dynamics simulations (e.g., GROMACS), and radioligand binding assays (e.g., [3H]-ligand displacement) to dissect steric vs. electronic contributions .
Q. What strategies optimize solubility of peptides containing this compound?
- Methodological Answer :
- Buffer Optimization : Use 0.1–1% Tween-80 or CHAPS in aqueous buffers.
- PEGylation : Attach polyethylene glycol (PEG) chains to the peptide backbone.
- Co-solvents : Employ DMSO (≤5%) or ethanol (≤10%) without disrupting biological activity .
Q. How does this compound influence peptide-receptor binding kinetics?
- Methodological Answer : Use surface plasmon resonance (SPR) or biolayer interferometry (BLI) to measure association/dissociation rates (kon/koff). For opioid receptors, 1Nal substitution in endomorphin-2 analogs reduced µ-opioid receptor binding affinity by 2–3 fold compared to Phe, highlighting steric hindrance effects .
Q. What are the limitations of using this compound in peptide therapeutics?
- Methodological Answer :
- Metabolic Stability : Despite protease resistance, hepatic clearance may remain high. Evaluate using microsomal stability assays (e.g., human liver microsomes + NADPH).
- Toxicity : Screen for off-target effects via high-content imaging (e.g., mitochondrial membrane potential assays) .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
3-(2-Naphthyl)-L-alanine (2Nal)
- Structural Difference : Positional isomerism (naphthyl group at position 2 vs. 1).
- Physicochemical Properties :
- Biological Activity :
- In thrombin-activated PAR4-AP, substituting Phe6 with 1Nal (AYPGK-1Nal-NH2) yielded a partial agonist (EC50 = 9.6 μM for calcium signaling), while 2Nal restored full activity akin to the parent peptide .
- In cholecystokinin (CCK) analogues, 2Nal at position 30 improved receptor binding affinity compared to 1Nal .
Phenylalanine
- Structural Difference : Lacks the extended aromatic system of naphthalene.
- Functional Impact :
- Replacing phenylalanine with 1Nal in PAR4-AP increased hydrophobicity and biased signaling (enhanced p44/42 phosphorylation vs. reduced β-arrestin recruitment) .
- In coagulation protease specificity, phenylalanine analogs with meta-halide substitutions (e.g., 3-Cl-Phe) showed lower activity (55–100%) compared to 1Nal (94%) in factor Xa (fXa) substrates .
3-Benzothienyl-L-alanine (L-Bta)
- Structural Difference : Benzothienyl group instead of naphthyl.
- Enzyme Specificity :
D-Enantiomer of 1Nal (D-1Nal)
- Stereochemical Difference : D-configuration vs. L-configuration.
- Applications :
Quantitative Comparison Table
Key Research Findings
Hydrophobicity and Charge :
- 1Nal’s +6 charge and hydrophilicity (RP-HPLC: 14.8 min) contrast with D1/D3 peptidomimetics (+4 charge, 16–17 min retention), correlating with reduced antimicrobial activity in A4 peptides .
Steric and π-Stacking Effects :
- 1Nal’s bulk enhances π-stacking in PAR4-AP but causes partial agonism, whereas 2Nal’s orientation avoids steric hindrance .
Enzyme Specificity :
Catalytic Utility :
- 1Nal as a catalyst in THF achieves 69% enantiomeric excess, outperforming L-proline (32% ee) in asymmetric synthesis .
Méthodes De Préparation
Asymmetric Synthesis Using Chiral Nickel Complexes
A seminal method for synthesizing enantiomerically pure 3-(1-Naphthyl)-L-alanine involves asymmetric induction via a chiral nickel complex. This approach, detailed in a 2005 study, employs the chiral auxiliary BPB ((S)-N-(2-benzoylphenyl)-N'-benzylprolinamide) to generate a glycine synthon intermediate . The reaction proceeds through the formation of a Schiff base between BPB and glycine, followed by coordination with nickel(II) to form a stable complex.
Reaction Mechanism and Conditions
The glycine-derived nickel complex undergoes alkylation with 1-naphthylmethyl bromide under basic conditions (K₂CO₃ in DMF). Subsequent acidic hydrolysis (6M HCl) liberates the free amino acid, yielding this compound with an enantiomeric excess (ee) exceeding 98% . Characterization via X-ray crystallography and circular dichroism confirmed the (S)-configuration, aligning with empirical rules for nickel-Schiff base complexes .
Key Data:
Parameter | Value |
---|---|
Yield | 72% |
Enantiomeric Excess | >98% |
Reaction Time | 48 hours |
Solvent System | DMF/H₂O (9:1) |
Protection/Deprotection Strategies
Fmoc-Protected Intermediate Route
Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-Ala(1-naphthyl)-OH) is a critical intermediate in SPPS. Its synthesis involves protecting the amino group of this compound with fluorenylmethyloxycarbonyl (Fmoc) chloride under mild alkaline conditions (NaHCO₃ in dioxane) . The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.
Reaction Scheme:
-
Protection:
-
Deprotection:
Piperidine in DMF removes the Fmoc group post-incorporation into peptides .
Z-Protected Derivatives
Z-3-(1-naphthyl)-L-alanine (benzyloxycarbonyl-protected) is synthesized via carbobenzylation using benzyl chloroformate in the presence of triethylamine . This method offers compatibility with acid-labile protecting groups, enabling orthogonal deprotection strategies.
Advantages:
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Fmoc-Ala(1-naphthyl)-OH is widely utilized in SPPS for constructing peptide therapeutics. The process involves:
-
Resin Loading: Attachment of Fmoc-Ala(1-naphthyl)-OH to Wang resin via ester linkage .
-
Iterative Deprotection/Coupling: Piperidine deprotection followed by coupling with subsequent amino acids using HBTU/HOBt activators .
-
Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) liberates the peptide, retaining the naphthyl moiety intact .
Case Study:
Incorporation into cholecystokinin analogues demonstrated enhanced receptor binding affinity due to the naphthyl group’s hydrophobic interactions .
Patent-Based Synthesis of Protected Derivatives
Patent CN102264691B outlines a novel route to protected L-alanine derivatives, applicable to this compound . The method involves:
-
Amino Protection: Benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) groups.
-
Side-Chain Functionalization: Ullmann coupling with 1-naphthylboronic acid catalyzed by Pd(PPh₃)₄.
-
Global Deprotection: Hydrogenolysis (for Z-group) or TFA treatment (for Boc) .
Optimized Conditions:
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
Yield | 78% |
Comparative Analysis of Preparation Methods
Method | Yield | ee (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Nickel Complex | 72% | >98 | Moderate | Low |
Fmoc Protection | 85% | N/A | High | Moderate |
Patent Route | 78% | 99 | High | High |
Key Findings:
Propriétés
IUPAC Name |
(2S)-2-amino-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55516-54-6 | |
Record name | 1-Naphthyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-1-Naphthylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYL-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.